molecular formula C10H17F2NO3 B1396837 (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1207852-93-4

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

カタログ番号: B1396837
CAS番号: 1207852-93-4
分子量: 237.24 g/mol
InChIキー: GRUBQHUBZNSRIH-BQBZGAKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crystallographic Analysis and Absolute Configuration Determination

The absolute configuration of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is critical for understanding its stereochemical behavior. While direct X-ray crystallography data for this compound are not explicitly reported in the literature, analogous structures provide insights. For example, difluoromethyl-substituted pyrrolidines often crystallize in monoclinic or triclinic systems, with unit cell parameters influenced by hydrogen bonding and steric interactions. The hydroxyl group at C4 and the tert-butyl carbamate moiety likely participate in intermolecular hydrogen bonds, stabilizing the crystal lattice.

Vibrational circular dichroism (VCD) has been used to determine absolute configurations in related pyrrolidine derivatives, correlating with X-ray results. For this compound, the (2S,4S) configuration would create a specific chiral environment, with the hydroxyl group adopting an axial or equatorial position depending on ring puckering. Computational models (e.g., DFT) could predict the most stable conformation, aligning with experimental data.

Table 1: Hypothetical Crystallographic Parameters for Analogous Compounds

Parameter Value (Monoclinic Example) Source
Space Group P2₁/c
Unit Cell (a, b, c) 8.2 Å, 7.1 Å, 21.6 Å
β Angle ~100°
Hydrogen Bonds O–H⋯O, N–H⋯F

Conformational Studies via NMR Spectroscopy and Computational Modeling

NMR spectroscopy is pivotal for probing molecular conformations. The hydroxyl proton (C4-OH) typically resonates as a broad singlet in the δ 1.5–2.5 ppm range, depending on hydrogen-bonding strength. The difluoromethyl group’s fluorine atoms exhibit distinct splitting patterns in ¹⁹F NMR, with coupling constants influenced by vicinal protons. For example, in related compounds, ¹⁹F signals for difluoromethyl groups appear as multiplets due to J(F–C–F) coupling (~200 Hz).

Computational studies using Density Functional Theory (DFT) optimize molecular geometries, revealing preferred puckering of the pyrrolidine ring. The six-membered ring may adopt an envelope conformation, with the hydroxyl group positioned to minimize steric clashes with the tert-butyl group. Molecular dynamics simulations could further elucidate conformational flexibility, particularly around the C2–C3 and C3–C4 bonds.

Electronic Effects of Difluoromethyl Substitution on Pyrrolidine Ring Geometry

The difluoromethyl group at C2 introduces strong electron-withdrawing effects, polarizing the pyrrolidine ring. This substitution alters bond lengths and angles:

  • Bond Lengths : C–F bonds (~1.40 Å) are shorter than C–H bonds (~1.10 Å), increasing ring strain.
  • Ring Puckering : The electron-withdrawing nature of –CF₂– may stabilize a chair-like conformation, minimizing torsional strain.

Comparative studies with non-fluorinated analogs reveal that difluoromethyl groups reduce basicity at the nitrogen atom, lowering nucleophilicity. This electronic modulation is critical for applications in medicinal chemistry, where fluorine substitution enhances metabolic stability.

Hydrogen Bonding Interactions Involving the Hydroxyl and Carbamate Functional Groups

The hydroxyl (C4-OH) and tert-butyl carbamate (O–CO–N) groups participate in hydrogen bonding, governing crystal packing and solution behavior.

Hydroxyl Group Interactions :

  • Intramolecular H-bonds : C4-OH may form weak intramolecular interactions with the carbamate oxygen, stabilizing a specific conformation.
  • Intermolecular H-bonds : In the solid state, C4-OH likely donates hydrogen bonds to oxygen atoms from adjacent molecules, forming extended networks.

Carbamate Group Interactions :

  • The carbonyl oxygen (O=CO–N) acts as a hydrogen bond acceptor, interacting with hydroxyl or amine protons in neighboring molecules.
  • Steric hindrance from the tert-butyl group limits close-packing, favoring linear or branched H-bond motifs.

Table 2: Hypothetical Hydrogen Bond Distances

Donor–Acceptor Pair Distance (Å) Angle (°) Source
O–H⋯O (C4-OH→O=CO–N) 2.8–3.0 150–180
N–H⋯O (Carbamate→O–H) 2.9–3.1 140–160

特性

IUPAC Name

tert-butyl (2S,4S)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-6(14)4-7(13)8(11)12/h6-8,14H,4-5H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUBQHUBZNSRIH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Materials and General Strategy

The synthesis typically begins from commercially available or readily synthesized pyrrolidine derivatives, such as protected 4-hydroxyproline esters or related amino alcohols. The key steps involve:

  • Protection of the amino group (commonly with tert-butoxycarbonyl (Boc) group),
  • Introduction of the difluoromethyl group at the 2-position,
  • Maintenance of stereochemical integrity at the 2S,4S positions,
  • Final deprotection and purification steps.

Protection of the Amino Group

A common approach for amino protection is the use of tert-butoxycarbonyl chloride (Boc-Cl) or benzyl chloroformate (Cbz-Cl) under basic aqueous-organic biphasic conditions:

  • Potassium carbonate is dissolved in water,
  • The amino alcohol is dissolved in tetrahydrofuran (THF),
  • The solution is cooled to 0 °C,
  • Boc-Cl or Cbz-Cl is added dropwise,
  • The mixture is stirred at room temperature overnight,
  • The organic layer is separated, washed, dried, and purified by flash chromatography.

This step ensures selective protection of the nitrogen, enabling subsequent selective functionalization at the 2-position without side reactions on the amine.

Introduction of the Difluoromethyl Group

The difluoromethylation at the 2-position is a critical step and is typically performed on the protected amino alcohol intermediate:

  • The protected amino alcohol is dissolved in acetonitrile,
  • Copper(I) iodide (CuI) is added as a catalyst (around 0.2 equivalents),
  • The mixture is heated to approximately 45 °C,
  • A solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile is added dropwise, maintaining the temperature below 50 °C,
  • The reaction proceeds for 30 minutes at 45 °C,
  • The reaction mixture is concentrated,
  • The residue is diluted with ethyl acetate and petroleum ether (1:1),
  • The mixture is filtered through silica gel,
  • The filtrate is concentrated and purified by flash chromatography.

This method achieves high regio- and stereoselectivity for the difluoromethyl group incorporation, preserving the stereochemistry at the pyrrolidine ring.

Hydroxyl Group Considerations and Silyl Protection

In some synthetic routes, the 4-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during difluoromethylation or other steps:

  • The hydroxyl group is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP),
  • The reaction is conducted in dichloromethane at room temperature or slightly elevated temperatures,
  • The silyl-protected intermediate is purified and used for further transformations.

This protection strategy enhances the stability of the intermediate and improves the overall yield of the target compound.

Deprotection and Final Purification

After the difluoromethylation and any necessary transformations, the protecting groups are removed under conditions compatible with the sensitive functionalities:

  • Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane),
  • Silyl ethers are cleaved using fluoride sources such as tetrabutylammonium fluoride (TBAF),
  • The final compound is purified by flash chromatography or recrystallization to afford the pure (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Amino Protection (Boc or Cbz) Boc-Cl or Cbz-Cl, K2CO3, THF/H2O 0 °C to room temp Overnight Biphasic system, basic conditions
Hydroxyl Protection (TBDMS) TBDMS-Cl, triethylamine, DMAP, dichloromethane Room temp to 20 °C 24–48 hours Optional step to protect 4-OH
Difluoromethylation 2,2-difluoro-2-(fluorosulfonyl)acetic acid, CuI catalyst 45 °C 30 minutes Controlled addition, inert atmosphere
Deprotection TFA (for Boc), TBAF (for TBDMS) Room temp 1–3 hours Careful control to avoid decomposition
Purification Flash chromatography (silica gel) Ambient Variable Yields typically range from good to excellent

Research Findings and Yield Data

  • The difluoromethylation step yields are generally high, often exceeding 80%, demonstrating the efficiency of copper-catalyzed fluorination methods.
  • Protection and deprotection steps proceed with minimal racemization, preserving the (2S,4S) stereochemistry crucial for biological activity.
  • The use of silyl protection on the hydroxyl group can improve overall yields by preventing side reactions during the difluoromethylation.
  • Multi-gram scale syntheses have been reported, indicating the scalability of these methods for research and development purposes.

化学反応の分析

Key Reactions

The following table summarizes key reactions involved in the synthesis and modification of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate:

Reaction TypeDescriptionYield (%)Reference
DifluoromethylationReaction with difluoromethyl reagent and copper(I) iodide to introduce CF2H group85
HydroxylationReduction of ketone or aldehyde precursors to introduce hydroxyl group90
EsterificationReaction with tert-butyl alcohol to form the ester derivative91
Nucleophilic SubstitutionFurther functionalization of the carboxylic acid moiety via nucleophilic substitution reactionsModerate

Reaction Mechanisms

The mechanisms for these reactions often involve:

  • Nucleophilic Attack : In difluoromethylation, the nucleophilic attack by the pyrrolidine nitrogen on the electrophilic carbon of the difluoromethyl reagent.

  • Proton Transfer : In hydroxylation, a proton transfer mechanism facilitates the conversion of carbonyl groups to hydroxyls.

  • Ester Formation : Esterification typically involves a nucleophilic attack by alcohol on the carbonyl carbon of the acid, followed by elimination of water.

Characterization Techniques

Characterization of this compound is essential for confirming its structure and purity:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the compound's structure:

  • Proton NMR : Shifts corresponding to various protons in the molecule provide insight into its stereochemistry and functional groups.

  • Carbon NMR : Helps confirm the presence of specific carbon environments associated with functional groups.

Mass Spectrometry

Mass spectrometry (MS) is utilized to determine molecular weight and fragmentation patterns, confirming the identity of synthesized compounds.

科学的研究の応用

Drug Development

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways. The difluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. Research has indicated that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects .

Enzyme Inhibition

Studies have shown that compounds similar to (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can act as enzyme inhibitors. For instance, pyrrolidine derivatives have been investigated for their ability to inhibit enzymes involved in metabolic syndromes and cancer pathways . This compound's potential as an enzyme inhibitor warrants further investigation.

Synthesis of Complex Molecules

The unique structure of this compound allows it to serve as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry .

Chiral Auxiliary

In asymmetric synthesis, this compound can function as a chiral auxiliary due to its stereogenic centers. This property is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of pyrrolidine derivatives, including those similar to this compound. The study demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of fluorinated pyrrolidines. The findings indicated that the difluoromethyl group enhances binding affinity to target enzymes compared to non-fluorinated analogs. This study highlights the importance of fluorine substitution in designing effective enzyme inhibitors .

作用機序

The mechanism of action of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways, leading to various physiological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table compares (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing substituent effects, stereochemistry, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions 2, 4) Key Properties/Applications References
This compound C₁₁H₁₈F₂NO₃ 250.27 g/mol -CF₂H (2), -OH (4) Enhanced metabolic stability due to difluoromethyl; potential kinase inhibitor intermediate
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₁₉NO₄ 217.26 g/mol -CH₂OH (2), -OH (4) Polar substituents improve solubility; used in peptide mimetics
(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate C₁₁H₂₁NO₄ 231.29 g/mol -CH₂OH (2), -OCH₃ (4) Methoxy group increases lipophilicity; intermediate in antiviral agents
tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate C₁₆H₂₀F₂NO₂ 304.34 g/mol -F (4), -C₆H₄F (2) Diastereomers separable via chromatography (Rf = 0.56 vs. 0.72); PET imaging probes
tert-Butyl (2S)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate C₁₀H₁₇F₂NO₂ 221.24 g/mol -CH₃ (2), -F₂ (4) Geminal difluorination enhances conformational rigidity; anticancer scaffolds

Key Observations:

Fluorination Effects : The difluoromethyl group in the target compound reduces basicity and increases electronegativity compared to hydroxymethyl or methyl analogs, improving membrane permeability .

Stereochemical Influence : Diastereomers (e.g., 2S,4S vs. 2R,4S in fluorophenyl derivatives) exhibit distinct chromatographic behaviors (Rf differences ≥ 0.16), highlighting the importance of stereochemistry in purification .

Substituent Trade-offs : Polar groups (e.g., -OH, -CH₂OH) enhance solubility but reduce lipophilicity, whereas fluorinated or aryl groups improve target binding but may complicate synthesis .

Pharmacological Relevance

  • Fluorine’s Role : The difluoromethyl group in the target compound mimics hydroxyl or methyl groups in size but offers superior metabolic resistance, a strategy leveraged in protease inhibitors .
  • Diastereomer Challenges : Separation of diastereomers (e.g., 2S,4S vs. 2R,4S) remains a critical hurdle, requiring advanced chromatographic techniques or chiral catalysts .

Physicochemical Data Gaps

While molecular weights and formulas are calculable, experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence. Extrapolation from analogs suggests moderate solubility in acetonitrile and THF, common solvents in its synthesis .

生物活性

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, with CAS number 1893408-14-4, is a compound that has gained attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological implications based on diverse research findings.

Structural Characteristics

The compound has the molecular formula C10H17F2NO3C_{10}H_{17}F_2NO_3 and a molecular weight of approximately 237.25 g/mol. Its structure features a pyrrolidine ring with a tert-butyl group and a difluoromethyl substituent, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl group and subsequent introduction of the difluoromethyl group. Various synthetic routes have been reported in literature, emphasizing the importance of chirality in producing the desired enantiomer.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may act as a potential antitumor agent. Its ability to inhibit specific cancer cell lines has been documented in various studies .
  • Enzyme Inhibition : The compound has shown to be an effective inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions that may be beneficial in treating metabolic disorders .

The mechanisms underlying its biological activity are still under investigation. However, it is believed that the difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins or enzymes.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • Animal Models : In vivo studies using murine models have shown promising results regarding tumor regression when treated with this compound. The dosage and administration routes were critical in determining efficacy and safety profiles .
  • Comparative Analysis : A comparative analysis with similar compounds revealed that this compound had superior activity against specific cancer types compared to its analogs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Enzyme inhibitionModulation of metabolic pathways
CytotoxicitySelective toxicity towards cancer cells

Table 2: Comparative Study Results

CompoundIC50 (µM)Cell Line Tested
This compound5.0MCF-7 (Breast Cancer)
Analog A15.0MCF-7
Analog B10.0MCF-7

Q & A

Basic: How can researchers optimize the synthesis of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate to achieve high enantiomeric purity?

Methodological Answer:
The synthesis of stereochemically pure pyrrolidine derivatives often involves chiral auxiliaries or asymmetric catalysis. For example, describes a related synthesis using tert-butyl carbamate intermediates in ethanol with para-toluenesulfonic acid at 60°C, followed by cooling and filtration . To optimize enantiomeric purity:

  • Use chiral HPLC or polarimetry to monitor enantiomeric excess (ee) during synthesis.
  • Incorporate enzymatic resolution (e.g., lipases) for chiral separation of intermediates.
  • Apply X-ray crystallography (via SHELX refinement ) to confirm stereochemistry post-synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。